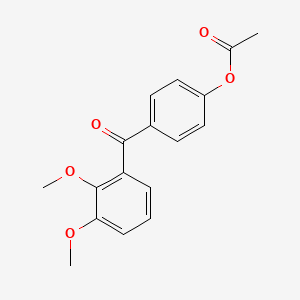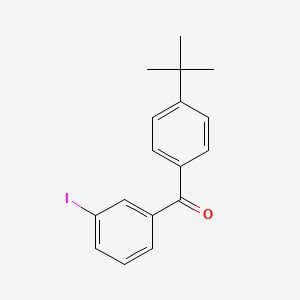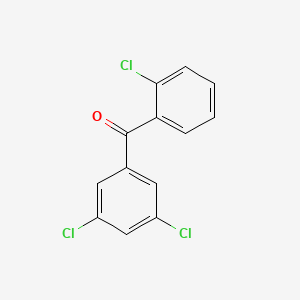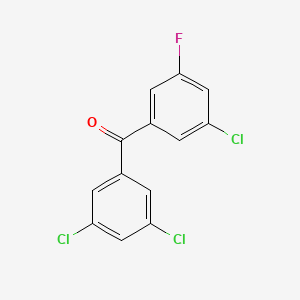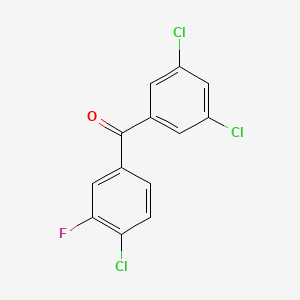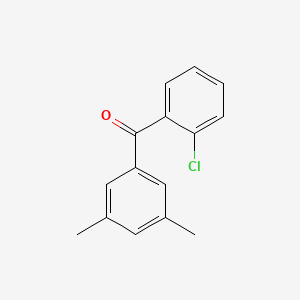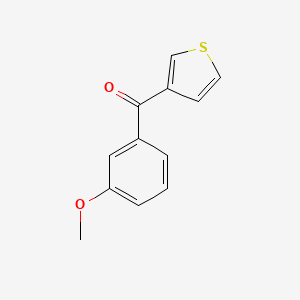
3-(3-Methoxybenzoyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photochromic Properties : 3-(3-Methoxybenzoyl)thiophene derivatives, specifically thieno-2H-chromenes, exhibit photochromic behavior. This is characterized by their ability to change color upon exposure to light, making them potential candidates for applications in dyes and pigments (Queiroz et al., 2000).
Synthesis Techniques : Innovative synthesis methods for benzo[b]thiophenes, which include this compound, have been explored. These methods enable efficient production of these compounds, which are crucial in various chemical processes (Kobayashi et al., 2009).
Anticancer Applications : Certain derivatives of benzo[b]thiophenes, such as this compound, have been studied for their potential as anticancer agents. These compounds are shown to have significant effects in inducing cell death (apoptosis), which is a critical pathway in cancer treatment (Romagnoli et al., 2021).
Crystal Structure Analysis : The molecular and crystal structures of methoxybenzo[b]thiophenes have been determined, providing valuable insights into their chemical behavior and potential applications in material science (Mullica et al., 1996).
Neuroprotective Effects : Thiophene derivatives, including those related to this compound, have been synthesized and evaluated for their role as acetylcholinesterase inhibitors. This indicates potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).
Antioxidant Properties : Some benzo[b]thiophene derivatives demonstrate significant antioxidant properties, which could be leveraged in the development of protective therapies against oxidative stress-related diseases (Queiroz et al., 2007).
Molecular Electronics : Research into the pyrolysis mechanism of benzo[b]thiophene derivatives like this compound contributes to our understanding of their thermal stability, which is essential for applications in molecular electronics and nanotechnology (Li et al., 2021).
作用機序
Target of Action
3-(3-Methoxybenzoyl)thiophene is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields such as industrial chemistry, material science, and medicinal chemistry . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
生化学分析
Biochemical Properties
3-(3-Methoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been reported to exhibit kinase inhibition properties, which can affect cell signaling pathways . Additionally, this compound may interact with estrogen receptors, modulating their activity and potentially influencing gene expression . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to possess anti-inflammatory and anti-cancer properties, which can be attributed to their ability to modulate signaling pathways involved in inflammation and cell proliferation . Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be relatively stable under certain conditions, but they may degrade over time, leading to a decrease in their activity . Long-term exposure to this compound in in vitro or in vivo studies has been reported to result in sustained changes in cellular function, such as prolonged inhibition of kinase activity or persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues or organs . Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological effect, while exceeding this threshold may lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the concentration of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
特性
IUPAC Name |
(3-methoxyphenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJLYAHYZLZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641826 |
Source


|
| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861223-63-4 |
Source


|
| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
